

Orobanchol as a strigolactone phytohormone

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An In-depth Technical Guide to **Orobanchol** as a Strigolactone Phytohormone

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Strigolactones (SLs) are a class of carotenoid-derived phytohormones that play critical roles in plant development and communication within the rhizosphere. **Orobanchol**, a canonical strigolactone, was first isolated from red clover root exudates as a germination stimulant for the parasitic plant Orobanche minor.[1][2][3] It is characterized by a tricyclic lactone (ABC ring) linked via an enol-ether bridge to a butenolide moiety (the D-ring), with a specific α-oriented Cring that defines it as an "orobanchol-type" SL.[4] Orobanchol functions as an endogenous hormone regulating shoot branching and root architecture, and as an exogenous signal to initiate symbiosis with arbuscular mycorrhizal (AM) fungi and to trigger the germination of parasitic weed seeds.[4][5] Its biosynthesis proceeds from β-carotene via carlactonoic acid (CLA), followed by two distinct enzymatic pathways to yield the final molecule.[1][2][6] The perception of **orobanchol** involves the α/β -hydrolase receptor DWARF14 (D14) or KARRIKIN INSENSITIVE 2 (KAI2) in parasitic plants, which, upon binding and hydrolysis, initiates a signaling cascade involving the F-box protein MAX2 to target SMXL family transcriptional repressors for degradation. This guide provides a comprehensive overview of **orobanchol**'s biosynthesis, signaling, physiological functions, and the experimental protocols used for its study.

Introduction



Orobanchol is a naturally occurring strigolactone first identified in 1998 in the root exudates of red clover (Trifolium pratense).[2][4] Initially recognized for its potent ability to stimulate the germination of parasitic weeds like Orobanche minor, its role has expanded to include fundamental aspects of plant physiology.[2][3]

Structurally, canonical SLs are categorized into strigol-types and **orobanchol**-types based on the stereochemistry at the B-C ring junction.[4] **Orobanchol**-type SLs, including **orobanchol** itself, feature an α -oriented C-ring, a distinction that critically influences their biological activity and receptor specificity.[4] The elucidation of its genuine structure after a decade of research was a crucial step in understanding the stereochemical requirements for SL bioactivity, particularly in parasitic seed germination.[1][2][6]

Biosynthesis of Orobanchol

The biosynthesis of **orobanchol** originates from the carotenoid pathway, with all-trans-β-carotene serving as the initial precursor. The pathway can be divided into two main stages: the formation of the key intermediate carlactonoic acid (CLA), and the subsequent conversion of CLA to **orobanchol** via two distinct routes.[1][2][4]

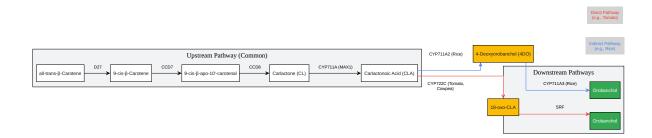
- 2.1 Upstream Pathway: From β-Carotene to Carlactonoic Acid (CLA)
- Isomerization: The pathway begins with the isomerization of all-trans-β-carotene to 9-cis-β-carotene, a reaction catalyzed by the iron-containing protein DWARF27 (D27).[4][6]
- Cleavage: Two sequential cleavage reactions are performed by CAROTENOID CLEAVAGE DIOXYGENASE 7 (CCD7) and CCD8. CCD7 cleaves 9-cis-β-carotene to produce 9-cis-βapo-10'-carotenal, which is then converted by CCD8 into carlactone (CL).[4][6]
- Oxidation to CLA: Carlactone is oxidized to carlactonoic acid (CLA) by cytochrome P450 monooxygenases (CYPs) from the CYP711A subfamily, such as MAX1 in Arabidopsis.[4][6]
 This conversion to CLA is a common step across many plant species, establishing CLA as a central precursor in SL biosynthesis.[1][6]
- 2.2 Downstream Pathways: From CLA to **Orobanchol** From CLA, plants utilize at least two different enzymatic pathways to synthesize **orobanchol**.[1][2][6]



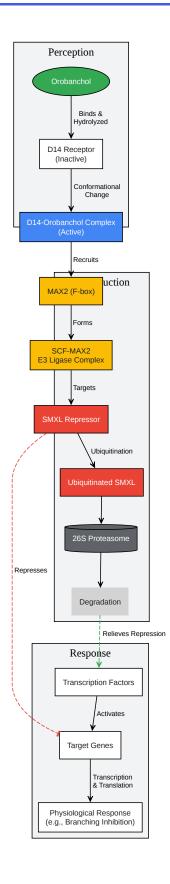
- Pathway 1: The Indirect Pathway via 4-Deoxyorobanchol (4DO) This pathway was first elucidated in rice. It involves a two-step conversion catalyzed by members of the CYP711A subfamily.
 - OsCYP711A2 (also known as Os900) catalyzes the conversion of CL to 4deoxyorobanchol (4DO) via CLA.[1][6]
 - OsCYP711A3 (also known as Os1400) subsequently hydroxylates 4DO at the C-4 position to form orobanchol.[1][6]
- Pathway 2: The Direct Conversion Pathway In many orobanchol-producing plants, such as tomato and cowpea, feeding experiments showed that they do not convert exogenously applied 4DO to orobanchol, suggesting an alternative route.[1][6] This direct pathway is catalyzed by the CYP722C enzyme subfamily.
 - The CYP722C enzyme (e.g., SICYP722C in tomato, VuCYP722C in cowpea) directly converts CLA to orobanchol.[1][6][7] This reaction involves a two-step oxidation at the C-18 position of CLA, proceeding through an 18-hydroxy-CLA intermediate to form 18-oxo-CLA.[1][8]
 - Recent research has identified a Stereoselective Ring-forming Factor (SRF), a dirigent domain-containing enzyme, that acts downstream of CYP722C.[8] SRF catalyzes the stereoselective cyclization of 18-oxo-CLA to exclusively form **orobanchol**, preventing the formation of its inactive diastereomer.[4]

The expression of SL biosynthetic genes, including SICYP722C, is often upregulated under phosphate-deficient conditions, which promotes SL production and exudation as a mechanism to enhance nutrient acquisition through mycorrhizal symbiosis.[1][4][6]

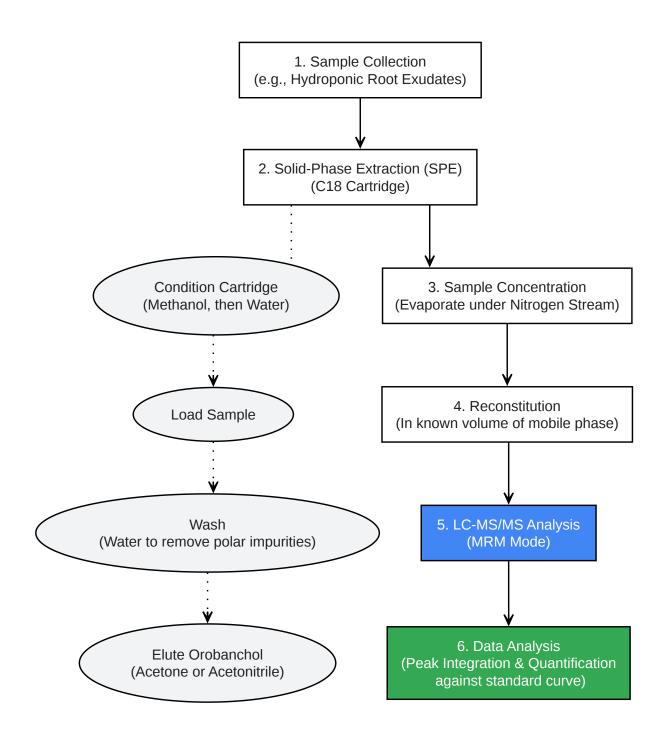












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